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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675 Get Quote

Application Notes and Protocols: PF-03654746
For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been

investigated for its potential therapeutic effects in a variety of central nervous system disorders

and allergic rhinitis.[1][2] Developed by Pfizer, this compound exhibits high brain penetration

and has been the subject of preclinical and clinical studies to evaluate its pharmacokinetic and

pharmacodynamic properties.[1][2][3] These notes provide a summary of the available data

and protocols relevant to the study of PF-03654746.

Pharmacokinetic Profile
Detailed human pharmacokinetic data for PF-03654746 is limited in publicly available literature.

While described as having an "optimal" pharmacokinetic profile, specific quantitative

parameters from human clinical trials are not readily accessible.[4] Preclinical data in rats

indicate good brain penetration.

Preclinical Pharmacokinetics
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Parameter Species Value

Brain to Plasma Unbound

Concentration Ratio

(Cb,u:Cp,u)

Rat 2.11

Pharmacodynamic Profile
PF-03654746 acts as a high-affinity antagonist at the histamine H3 receptor. Its

pharmacodynamic effects have been characterized through in vitro binding assays and in vivo

human positron emission tomography (PET) imaging studies.

In Vitro and In Vivo Pharmacodynamics
Parameter Species/System Value

Ki (in vitro binding affinity) Human H3 Receptor 2.3 nM

IC50 (in vivo, PET) Non-Human Primate 0.99 nM

IC50 (in vivo, PET) Human 0.31 nM

IC50 (in vivo, PET) Human 0.144 ± 0.010 ng/mL

Human Receptor Occupancy (PET Study)
Oral administration of PF-03654746 in healthy human subjects resulted in a dose-dependent

occupancy of the histamine H3 receptor in the brain.

Oral Dose
Receptor Occupancy (at 3
hours)

Receptor Occupancy (at 24
hours)

0.1 mg - 4 mg 71% - 97% 30% - 93%

Experimental Protocols
Protocol 1: Human Histamine H3 Receptor Occupancy
Measurement by PET
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This protocol is based on studies measuring the in vivo binding of PF-03654746 to the human

histamine H3 receptor using positron emission tomography (PET).

Objective: To determine the relationship between plasma concentrations of PF-03654746 and

the occupancy of histamine H3 receptors in the human brain.

Materials:

PF-03654746 (oral formulation)

[11C]GSK189254 (radioligand for H3 receptor)

PET scanner

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for

plasma concentration analysis

Automated blood sampling system

Procedure:

Subject Selection: Recruit healthy human volunteers. Obtain informed consent. Screen for

any contraindications to PET scanning or administration of the study drug.

Baseline PET Scan:

Administer a bolus injection of [11C]GSK189254 to each subject.

Perform a dynamic PET scan for 90-120 minutes to measure the baseline binding of the

radioligand to the H3 receptors.

Collect arterial blood samples throughout the scan to measure the concentration of the

radioligand in plasma, which serves as the input function for kinetic modeling.

Drug Administration: Administer a single oral dose of PF-03654746 to the subjects.

Post-Dosing PET Scans:
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At specified time points after drug administration (e.g., 3 hours and 24 hours), perform a

second and third PET scan using [11C]GSK189254.

Repeat the arterial blood sampling procedure during each scan.

Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-dose

to determine the plasma concentration of PF-03654746 using a validated HPLC-MS/MS

method.

Data Analysis:

Analyze the PET data using kinetic modeling (e.g., a two-tissue compartment model) to

estimate the volume of distribution (VT) of the radioligand in different brain regions.

Calculate the receptor occupancy (RO) at each time point using the following formula: RO

(%) = (1 - VT,post-dose / VT,baseline) x 100

Correlate the calculated receptor occupancy with the measured plasma concentrations of

PF-03654746 to determine the IC50.
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Caption: Antagonism of the H3 receptor by PF-03654746 blocks downstream signaling.
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Caption: Workflow for determining H3 receptor occupancy by PF-03654746.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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